![molecular formula C17H12ClN5O B2722272 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-14-2](/img/structure/B2722272.png)

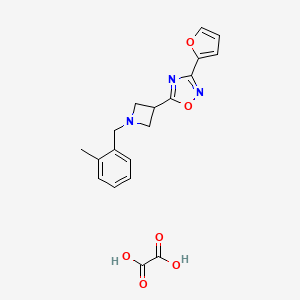

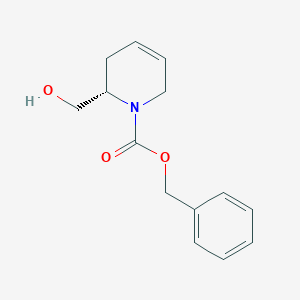

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a type of fused ring system found in many biologically active compounds . It also has a 3-chlorophenyl group and a pyridin-2-ylmethyl group attached to it.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core, the 3-chlorophenyl group, and the pyridin-2-ylmethyl group could all potentially participate in reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activity

A study by Hafez, El-Gazzar, and Al-Hussain (2016) explored derivatives of pyrazolo[3,4-d]pyrimidines, which exhibited significant antimicrobial and anticancer activities. Some compounds in this series demonstrated higher anticancer activity than the reference drug, doxorubicin, indicating their potential in medical research for treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Research by Harden, Quinn, and Scammells (1991) investigated pyrazolo[3,4-d]pyrimidines for their affinity to A1 adenosine receptors. Their study revealed that specific substitutions on these compounds enhanced their activity, showing potential therapeutic applications in targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Antimycobacterial Activity

A 2022 study by Sutherland et al. reported the synthesis of novel pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Sutherland et al., 2022).

Synthesis and Molecular Docking Study for Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) synthesized new compounds incorporating pyridyl-pyrazolines, which were evaluated for their anticancer and antimicrobial activities. Molecular docking studies suggested these compounds' utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Anti-Inflammatory Evaluation

Fahmy et al. (2012) synthesized new derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole, which exhibited significant anti-inflammatory activities. This study suggests the therapeutic potential of these compounds in treating inflammation-related conditions (Fahmy et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLWIAVJNYSDIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Benzylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2722190.png)

![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2722192.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722199.png)

![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2722202.png)